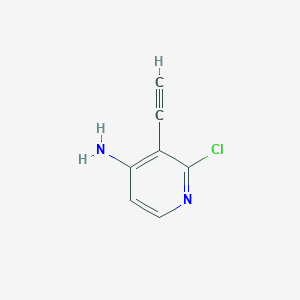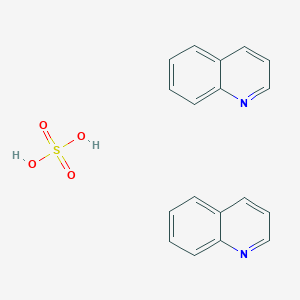
quinoline;sulfuric acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinoline is a nitrogen-based heterocyclic aromatic compound with the systematic IUPAC name benzo[b]pyridine or 1-aza-naphthalene, and the chemical formula C₉H₇N . It is known for its chemical reactivity similar to benzene and pyridine ring systems, undergoing nucleophilic and electrophilic substitution reactions . Sulfuric acid, with the chemical formula H₂SO₄, is a highly corrosive strong mineral acid . When combined, quinoline and sulfuric acid are often used in various chemical reactions and industrial processes.
準備方法
Synthetic Routes and Reaction Conditions
One of the most common methods for synthesizing quinoline is the Skraup synthesis. This method involves heating aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene . The sulfuric acid acts as a dehydrating agent, converting glycerol to acrolein, which then reacts with aniline to form 1,2-dihydroquinoline. This intermediate is further oxidized to quinoline .
Industrial Production Methods
In industrial settings, the Skraup synthesis is often employed due to its efficiency and high yield. The reaction is typically conducted in large reactors where the temperature and concentration of reactants are carefully controlled to optimize the yield and minimize the production of by-products .
化学反応の分析
Types of Reactions
Quinoline undergoes various types of chemical reactions, including:
Oxidation: Quinoline can be oxidized to form quinoline N-oxide.
Reduction: Quinoline can be reduced to form 1,2,3,4-tetrahydroquinoline.
Substitution: Quinoline can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Common reducing agents include lithium aluminum hydride and catalytic hydrogenation.
Substitution: Common reagents include nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products Formed
Oxidation: Quinoline N-oxide.
Reduction: 1,2,3,4-tetrahydroquinoline.
Substitution: Nitroquinoline, sulfoquinoline, and halogenated quinolines.
科学的研究の応用
Quinoline and its derivatives have a wide range of applications in scientific research, including:
作用機序
The mechanism of action of quinoline and its derivatives involves interactions with various molecular targets and pathways. For example, quinoline-based antimalarial drugs, such as chloroquine, inhibit the heme polymerase enzyme in the malaria parasite, leading to the accumulation of toxic heme and parasite death . Quinoline derivatives also interact with DNA, proteins, and enzymes, affecting various biological processes .
類似化合物との比較
Quinoline is structurally similar to other nitrogen-containing heterocyclic compounds, such as:
Isoquinoline: Similar to quinoline but with the nitrogen atom in a different position.
Quinoxaline: Contains two nitrogen atoms in the ring structure.
Quinazoline: Contains a fused benzene and pyrimidine ring system.
Uniqueness
Quinoline is unique due to its broad spectrum of biological activities and its versatility in chemical reactions. Its ability to undergo various substitution reactions makes it a valuable building block in the synthesis of complex molecules .
特性
CAS番号 |
54957-90-3 |
|---|---|
分子式 |
C18H16N2O4S |
分子量 |
356.4 g/mol |
IUPAC名 |
quinoline;sulfuric acid |
InChI |
InChI=1S/2C9H7N.H2O4S/c2*1-2-6-9-8(4-1)5-3-7-10-9;1-5(2,3)4/h2*1-7H;(H2,1,2,3,4) |
InChIキー |
HEYHFHLPRYIXBB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC=N2.C1=CC=C2C(=C1)C=CC=N2.OS(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Oxo-4,5-dihydropyrrolo[1,2-a]quinoxaline-7-carbonitrile](/img/structure/B12966887.png)


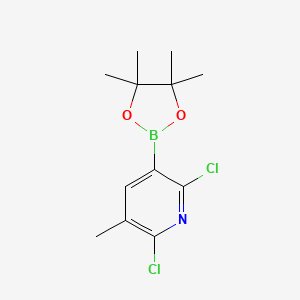
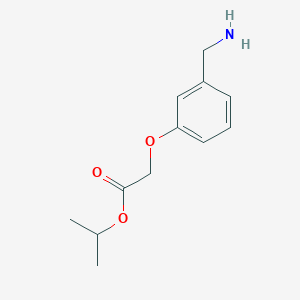
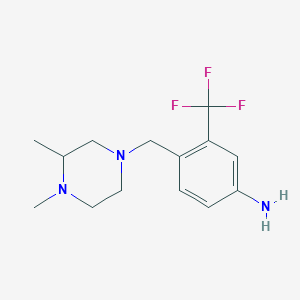

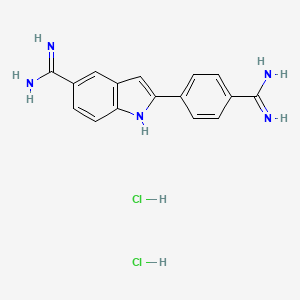
![3-Bromo-5-methoxy-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B12966908.png)




